"Cyclohexanamine, N-[(triethoxysilyl)methyl]-" chemical structure and properties
"Cyclohexanamine, N-[(triethoxysilyl)methyl]-" chemical structure and properties
An In-Depth Technical Guide to Cyclohexanamine, N-[(triethoxysilyl)methyl]- (CAS: 26495-91-0): Structure, Properties, and Applications as a Silane Coupling Agent
Introduction
Cyclohexanamine, N-[(triethoxysilyl)methyl]-, identified by CAS Number 26495-91-0, is a bifunctional organosilane that serves as a critical coupling agent and surface modifier in advanced materials science.[1][2] Its unique molecular architecture, featuring both an organophilic cyclohexylamine group and an inorganic-reactive triethoxysilyl group, enables it to form stable chemical bridges between dissimilar materials. This bridging action is fundamental to enhancing adhesion, improving mechanical properties, and increasing the durability of composites, coatings, and sealants.[2][3] This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and key industrial applications, designed for researchers, scientists, and professionals in drug development and material science.
Part 1: Molecular Structure and Physicochemical Properties
The efficacy of this organosilane originates from its distinct molecular components. Understanding its chemical identity and physical characteristics is essential for its effective application.
Chemical Identity
The compound is known by several synonyms, reflecting its structure and common commercial names.[1][4]
| Identifier | Value |
| CAS Number | 26495-91-0[4][5] |
| Chemical Formula | C13H29NO3Si[1][4] |
| Molecular Weight | 275.46 g/mol [4][5] |
| IUPAC Name | N-[(triethoxysilyl)methyl]cyclohexanamine[1] |
| Synonyms | N-(Triethoxysilylmethyl)cyclohexylamine, [(Cyclohexylamino)methyl]triethoxysilane, Geniosil XL 926[1][3][4] |
| InChI Key | WUFHQGLVNNOXMP-UHFFFAOYSA-N[1][4] |
| SMILES | CCO(OCC)OCC[1][6] |
Molecular Architecture
The molecule's power lies in its dual-nature design. It consists of a central silicon atom bonded to three hydrolyzable ethoxy (-OCH2CH3) groups. This triethoxysilyl moiety is the reactive center for bonding to inorganic substrates. A short methylene bridge (-CH2-) links this silicon center to the nitrogen atom of a cyclohexylamine group, which provides the organic-facing functionality necessary for interaction with polymer matrices.[2]
Caption: Molecular structure of Cyclohexanamine, N-[(triethoxysilyl)methyl]-.
Physicochemical Properties
The bulk properties of the compound are critical for its storage, handling, and application. It is generally soluble in common organic solvents, but its triethoxysilyl group will hydrolyze in the presence of moisture.[1]
| Property | Value | Source |
| Density | 0.95 g/cm³ | [3][5] |
| Boiling Point | 236 °C to 293.6 °C (at 760 mmHg) | [3][5] |
| Flash Point | 119 °C | [5] |
| Refractive Index | 1.4377 | [5] |
| Topological Polar Surface Area | 39.7 Ų | [5] |
| XLogP3 | 3.30550 | [5] |
Part 2: Mechanism of Action as a Coupling Agent
The functionality of this silane is a two-stage process. It first activates through hydrolysis and then forms a durable, covalent link at the material interface.
Silane Hydrolysis and Condensation Pathway
The cornerstone of the silane's reactivity is the hydrolysis of its ethoxy groups. In the presence of water, these groups are replaced by hydroxyl groups, forming a reactive silanol intermediate (Si-OH). This step is essential as the silanols are the species that bond to the substrate. Following hydrolysis, these silanols can undergo one of two condensation reactions: they can react with other silanols to form stable siloxane (Si-O-Si) oligomers, or they can react with hydroxyl groups present on the surface of an inorganic substrate (like glass, silica, or metal) to form covalent Si-O-Substrate bonds.[1][2] This second pathway is the key to its function as a coupling agent.
Caption: The two-step hydrolysis and condensation mechanism of the silane coupling agent.
Interfacial Bonding and Polymer Interaction
Once the silane has covalently bonded to the inorganic surface, its organophilic cyclohexylamine "tail" is oriented away from the substrate. This organic-functional group is now available to interact with a polymer matrix. This interaction can occur through several mechanisms:
-
Chemical Reactivity: The amine functionality can react directly with certain polymer systems, such as epoxy or polyurethane resins, forming covalent bonds and creating a truly seamless interface.
-
Improved Wetting and Adhesion: The organic tail improves the surface energy compatibility between the inorganic filler/substrate and the organic polymer, leading to better wetting and stronger physical adhesion.
-
Interpenetrating Networks: The cyclohexyl group can become physically entangled within the polymer chains, creating a robust inter-phase region that enhances stress transfer from the flexible polymer to the rigid filler.
This dual-action mechanism is instrumental in improving compatibility and mechanical properties in composite materials.[2]
Part 3: Key Applications and Field-Proven Insights
The unique properties of Cyclohexanamine, N-[(triethoxysilyl)methyl]- make it a valuable additive in a wide range of industrial applications.
Composite Materials
In composites, this silane is used as a surface treatment for inorganic fillers like glass fibers and minerals.[3] By pre-treating the filler, manufacturers can significantly improve its dispersion within a polymer matrix (e.g., nylon, epoxy) and enhance the interfacial strength. This leads to composite materials with superior mechanical properties, including increased tensile strength, flexural modulus, and impact resistance, as the load is more efficiently transferred from the matrix to the reinforcement.[3]
Adhesives and Sealants
As an adhesion promoter, it is often added to adhesive and sealant formulations. It is particularly effective in improving the bond strength of epoxies and polyurethanes to inorganic substrates like metal and glass.[3] The primary benefit is not just an increase in initial bond strength, but a significant improvement in long-term durability, especially in high-temperature and high-humidity environments where moisture can attack the interface and cause bond failure.[2]
Coatings
In the coatings industry, this silane serves as a critical link between a coating and the substrate. It is used as an adhesion-promoting additive in metal anti-corrosion primers and protective ceramic coatings.[3] By forming covalent bonds with the substrate, it enhances the adhesion of the coating, preventing delamination, blistering, and moisture ingress at the coating-substrate interface, thereby extending the service life of the protective system.
Part 4: Experimental Protocols and Handling
Proper application and safe handling are paramount to achieving desired results and ensuring personnel safety.
Protocol: Surface Treatment of Glass Substrates
This protocol provides a generalized, self-validating methodology for applying the silane to a glass surface to promote adhesion. The causality for each step is explained to ensure a robust and repeatable process.
-
Substrate Cleaning (Justification: To expose surface hydroxyls for bonding)
-
a. Sequentially sonicate the glass substrates in baths of acetone, then isopropanol, and finally deionized (DI) water for 15 minutes each to remove organic contaminants.
-
b. Dry the substrates with a stream of nitrogen gas.
-
c. Activate the surface by treating with an oxygen plasma cleaner or a freshly prepared Piranha solution (H₂SO₄/H₂O₂) to remove residual organic traces and generate a high density of surface hydroxyl (-OH) groups. This step is critical as these groups are the reaction sites for the silane.
-
-
Silane Solution Preparation (Justification: To initiate controlled hydrolysis)
-
a. Prepare a 95:5 (v/v) solution of ethanol and DI water. The water is required to initiate the hydrolysis of the ethoxy groups on the silane.
-
b. Add Cyclohexanamine, N-[(triethoxysilyl)methyl]- to this solvent mixture to a final concentration of 1-2% (v/v).
-
c. Stir the solution gently for 5-10 minutes to allow for partial hydrolysis and the formation of silanol intermediates.
-
-
Deposition (Justification: To form a silane layer on the substrate)
-
a. Immerse the cleaned and activated glass substrates into the silane solution for 2-5 minutes.
-
b. Gently rinse the substrates with pure ethanol to remove any excess, physisorbed silane that is not bonded to the surface.
-
c. Dry the substrates again with a stream of nitrogen gas.
-
-
Curing (Justification: To complete covalent bonding and remove water)
-
a. Place the silane-coated substrates in an oven at 110-120 °C for 30-60 minutes.
-
b. This thermal step drives the condensation reaction between the silanol groups and the substrate's hydroxyl groups, forming stable, covalent Si-O-glass bonds. It also removes residual water and solvent and promotes cross-linking within the silane layer.
-
Safety and Handling
This compound requires careful handling in a laboratory or industrial setting.
-
Hazards: The compound is classified as harmful if swallowed (H302).[5] As an amine-functional silane, it should be treated as corrosive to eyes and skin, capable of causing irritation or burns upon contact.[7][8] The headspace gases in containers may be flammable.[7]
-
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[8][9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]
-
-
Storage:
Conclusion
Cyclohexanamine, N-[(triethoxysilyl)methyl]- is a highly effective and versatile organosilane coupling agent. Its dual-functional molecular structure allows it to create robust and durable chemical bridges between inorganic substrates and organic polymers. This capability is leveraged across numerous industries to produce high-performance materials, from stronger composites to more resilient coatings and adhesives. By understanding its fundamental chemistry, mechanism of action, and proper application protocols, researchers and engineers can effectively utilize this compound to drive innovation in materials science.
References
- CAS 26495-91-0: N-[(Triethoxysilyl)methyl]cyclohexanamine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5bVKU-xoVw7gw_ZMJAmG8s5O83cY1qZsTXF0lJEuP0_lluVS_hl-uZXotXBi0snhk-5ZjtFZfXetJVlNy-O-ytaKguiC-jOPmbrtGfB-EEDcG9UqpMPUCNejC1r-v8kl9MG0=]
- N-((Triethoxysilyl)methyl)cyclohexanamine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.
- 26495-91-0, N-[(Triethoxysilyl)methyl]cyclohexanamine Formula - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXObbeS9YDZ3kQRbC2iMFM1drN5fzS74CNEx95g6Kix-aDE23u9LbK49eGRkzFurCfKpT7sS6T5ojKKPEf1Gnq7W94SwbrCrS26JEqe5XixfDT8BHnt8huEbqLQbEntbB20hBjhB4pchV_rHnLm_8KXuEDnysXWk56_6dB4yynXq2bV9poDVHHS45fSMHI4RKm0Uk=]
- The Role of N-(Triethoxysilylmethyl)cyclohexanamine in Functional Materials - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs_ZEXG-v4d9I9rXUwi3x4NNv-AWynlUjd9rdyuKhchbHcrJo_VSPtvXhBNh6G71IqEwMA6FopBbe8GvQdUZogw20fyK8_oxs8oRb5IofAtcTK6bhpSYgz0P6090nm34eqWQDo3Psw67KUlA4s2mlYK3f39wPJ20fkcvnkWva-eWXzhfFkipcY2bP_zJugq7-pP6YNey7zeZLcjTFBMcCy-eOQRqln9fqDb5b_Nlq7w6fqZjnC]
- Cyclohexylamine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTgoTXDEydD0zaE8LxwXkjN-p2fKbTF73R9GEQ1fsYUrT1Y_QnaA01r_6AJrD7U56ruampsWrCrhdA1WkhVHana-bO1KsRuWmXprDEvkR3PQ7RwArD5P4uOfvQBRHfbFjnvjSP91DZFA==]
- CAS 26495-91-0 N-((Triethoxysilyl)Methyl)Cyclohexanamine - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_xbFNQku1CX4yO1FBTCiqVRrvuIcxtnGxatPcuXQFMZh5JukB5PcSBnVrorcosNBYJmfwcc4ikXQDEG1vtoSJPmQrgnrgjzCY3oBa36v9Fx0UANf6zj7akYX6anj_7X4apk7xnwK8ponyL7WrQw8dVhRdD7S762UwF6f22-hp7sBj0L0wcNsjEmHFsiRUqOaxwhb4W69gfVKKRNAeWCP4bmKzmTBjA7QW2XZ17W0=]
- Chemical Properties of Cyclohexanamine, N-cyclohexyl-N-methyl- (CAS 7560-83-0) - Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKEa_13i-l5P5No9ClSlORC3DXfJZvsG1TB73njRkSkfiLHGnXW0KdemkrVMjY78-lDCKPDOTBtcdoSws87K_H_GCxcFbW7ujMvPY_KAC17_AFX3bsmXxXOyK4sF6cl8YmsyqXvI9CNy4kLbm4UwkczGAxtugKV5CmCObbnn0jdgfFLuxuoVbWgZ0=]
- Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj3BLi-xP4qV_CjwuoWFmYj8rngt6dwn2MqvrsYGwMLknSpgGufKDWRrgAWx8tGWpVuzLwN7wazlcCBGq8wlV_tEEWHPWywC_6F4IDCJ17DXXScuvvivmJ4OqoGse-uhhMt0JD1CXJifyb-5_iYCKbAg-Lmi2IwmV7cLqFbt8AQRwvFpFL30aVV0wbKJd2WN619qHntkVeTu5BO9BhC17ivGppcbc3vQ==]
- Cyclohexanamine, N-[3-(trimethoxysilyl)propyl] - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRaBJ1bEg-9GG_zBtE74SnseXP7C9VEWtsC1Do5XoEpvZsgVlL-EHAScRtrsCTh1F2LGzREdB_ZTKVkvftk9GYWtCUzTJC-90SuKa3zv30UTbOHvwxUnBuBM-_AitDVg==]
- Cyclohexanamine, n-[(triethoxysilyl)methyl]- (C13H29NO3Si) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuuf9wSc7gVqJmyTWCCseea3BThDLXZlXBW-xWzvbDl_yVFzsL2NAM3a7gDsSBtt_zlbiWjw6Gs1-a6kyRtfgcLWo-pqsHQMBHKpriWlFfH9iPMOmGqHzYsRiU4rWemXzGaNeMbvM7lO6JuD-1Jg==]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3W0INcreoOMzl31M386eImZdccWG9E5HEObaAS5uZGc4G1ylohTLGin2CYY-kdVLwx7xeXj0vc3zE6SRWU30c9Gg94XQ4YEPOdRiPODDY0tUjsUHP8ZJ0xEHFuywtmsgZ4IGwfbAQsrU5E6TzfcH56Q-g8kyTBNWZlYx8xwzir6n_1bQQiKZyQ47Q8EmRhqEd]
- Cyclohexylamine (C6H13N) properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEusO9vmHwrJFJkTKkiWQvdfLNxs8hw23qPoeeF7aj3X-toXS8iENw8SrOZR9Va-tsewpdrlntAd7myh4L2MPPYiyjs0ZpuoF7u3iJloWVeSA9Bk6c_jjH00D8ek0EHYP_q6d2UJas01bTuqjqdGPl8iqHVGtIy]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKUAhpr6O7DxuQAcehi7yhGl3YZqVg3KKJvycVrsLWBPCV4vd-3bOK6CeZPQb7K1nKvH1MmkOYMBrHzqsGVXxt-5rQbBcZh6goKhbNh-8sDLxSOJVZ5d1ErsxUonTbAlcdPjL99wkEClL7kHuhNFWM]
- N-(triethoxysilylmethyl)cyclohexanamine CAS NO: 26495-91-0 - Alfa Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjlwLRqDMmuM_NMuBvxb_VltDfzb7r3DaQJdNEWA5cCBcsHiRI3TWu6WezC8BZmAGDAphliGD-xqpQPrxX0_nEuwebY80GrtqKROlB0uW9OE2fxIg3yFi9P4tLboQc6FGEdmC7sletKegXnD-4D1b4DlZqAzLaMsW44zSo4s5y1rAYdInv5LWgM3vCMe7i03IBlcjaGcGB1FY=]
Sources
- 1. CAS 26495-91-0: N-[(Triethoxysilyl)methyl]cyclohexanamine [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. China N-(triethoxysilylmethyl)cyclohexanamine CAS NO: 26495-91-0 Manufacturers - Free Sample - Alfa Chemical [il.alfachemar.com]
- 4. N-((Triethoxysilyl)methyl)cyclohexanamine | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - N-((triethoxysilyl)methyl)cyclohexanamine (C13H29NO3Si) [pubchemlite.lcsb.uni.lu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
